molecular formula C11H11NO4 B3022989 (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid CAS No. 77532-72-0

(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Cat. No.: B3022989
CAS No.: 77532-72-0
M. Wt: 221.21 g/mol
InChI Key: CCJHHWGVWMRCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid are currently unknown. This compound is a unique chemical provided for early discovery researchers

Biochemical Pathways

It’s worth noting that indole derivatives, which share a similar structure, have diverse biological and clinical applications . They can affect various biochemical pathways, but the specific pathways influenced by this compound remain to be discovered.

Future Directions

The future directions for research involving “(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid” are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

Preparation Methods

The synthesis of (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid involves several steps. One common synthetic route includes the reaction of 5-methoxyphthalic anhydride with glycine under specific conditions to form the desired product .

Chemical Reactions Analysis

(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar compounds include:

  • (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)propionic acid
  • (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)butyric acid

Compared to these compounds, (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid is unique due to its specific acetic acid moiety, which influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-(5-methoxy-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(4-6)11(15)12-9(7)5-10(13)14/h2-4,9H,5H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJHHWGVWMRCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Reactant of Route 3
(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Reactant of Route 4
(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Reactant of Route 5
(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Reactant of Route 6
(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.